molecular formula C10H17N3 B12946557 (3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

Cat. No.: B12946557
M. Wt: 179.26 g/mol
InChI Key: XVPLQFBNWBWMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is typically refluxed for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

(3-propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

InChI

InChI=1S/C10H17N3/c1-2-4-8-9(7-11)12-13-6-3-5-10(8)13/h2-7,11H2,1H3

InChI Key

XVPLQFBNWBWMFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCN2N=C1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.